4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
CAS No.:
Cat. No.: VC15307968
Molecular Formula: C23H25N3O4
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25N3O4 |
|---|---|
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | 4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
| Standard InChI | InChI=1S/C23H25N3O4/c1-4-30-16-7-5-6-15(13-16)22-19-20(17-12-14(2)8-9-18(17)27)24-25-21(19)23(28)26(22)10-11-29-3/h5-9,12-13,22,27H,4,10-11H2,1-3H3,(H,24,25) |
| Standard InChI Key | LZJLNFFVRSZHFM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCOC)NN=C3C4=C(C=CC(=C4)C)O |
Introduction
4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound featuring a unique bicyclic structure that combines both pyrazole and pyrrole moieties. This compound is of interest in medicinal chemistry and pharmacology due to its multiple functional groups, including ethoxy, hydroxy, and methoxy substituents, which enhance its solubility and potential biological activities.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Acetyl-4-(3-methoxyphenyl)pyrazole | Pyrazole ring with methoxy substitution | Anti-inflammatory |
| 2-Hydroxy-N'-(substituted phenyl)acetohydrazide | Hydrazide derivative | Antimicrobial |
| 3-Methyl-1H-pyrazole | Simple pyrazole structure | Antioxidant |
The uniqueness of 4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its complex bicyclic framework combined with multiple substituents, which enhance its solubility and potential biological activities compared to simpler pyrazole derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume